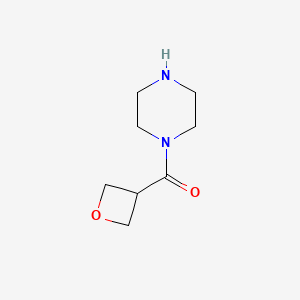

Oxetan-3-yl(piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

oxetan-3-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C8H14N2O2/c11-8(7-5-12-6-7)10-3-1-9-2-4-10/h7,9H,1-6H2 |

InChI Key |

RWBMSSUISRPLNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Oxetan-3-yl)piperazine Precursors

A key intermediate in the preparation of this compound is 1-(oxetan-3-yl)piperazine , which can be synthesized via nucleophilic substitution reactions involving oxetane derivatives and piperazine.

Typical reaction conditions include the use of potassium carbonate as a base in polar aprotic solvents such as N-methyl-2-pyrrolidone or N,N-dimethylformamide at elevated temperatures (~100°C) under inert atmosphere (nitrogen) to promote substitution reactions. For example, 1-(oxetan-3-yl)piperazine reacts with aryl fluorides such as 1-fluoro-2-methoxy-4-nitrobenzene to give substituted piperazine derivatives.

After reaction completion, the mixture is worked up by aqueous extraction and organic solvent washing, followed by drying and purification via silica gel column chromatography using methanol/methylene chloride mixtures to isolate the desired product.

Yields reported for these reactions are generally high, for instance, 89% yield was obtained when 1-(oxetan-3-yl)piperazine was reacted with 4,6-dichloro-5-fluoro-2-methyl-pyrimidine in the presence of diisopropylethylamine in dichloromethane at room temperature for 10 minutes.

Formation of the Methanone Linkage (this compound)

The critical step to obtain this compound involves the introduction of the methanone (carbonyl) group linking the oxetane ring to the piperazine nitrogen.

This can be achieved by acylation of 1-(oxetan-3-yl)piperazine with appropriate acyl chlorides or activated carboxylic acid derivatives. Although explicit procedures for this exact compound are scarce, standard amide bond formation techniques apply, such as using acid chlorides or coupling reagents (e.g., carbodiimides) under mild conditions to avoid ring opening of the oxetane.

Literature on similar oxetane-containing piperazine derivatives suggests that the reaction is performed in dichloromethane or other inert solvents, often at room temperature or slightly elevated temperatures, with bases like triethylamine or diisopropylethylamine to scavenge HCl generated during acylation.

Purification typically involves silica gel chromatography, with characterization by NMR and mass spectrometry confirming the formation of the methanone linkage.

Alternative Synthetic Routes and Functional Group Transformations

Oxetane rings can be introduced via ring closure strategies such as intramolecular etherification of suitably functionalized precursors, as reported in oxetane nucleoside analog synthesis.

The oxetane ring is sensitive to harsh conditions; hence, mild and selective conditions are preferred to maintain ring integrity during functionalization steps.

Suzuki and Buchwald–Hartwig couplings have been employed in related heterocyclic systems to introduce substituents on nitrogen atoms, which can be adapted for piperazine functionalization.

Summary Table of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Oxetan-3-yl(piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxetan-3-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperazine moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

Comparative Analysis of Analogous Compounds:

| Compound Name | Substituents/R-Groups | Key Features | Biological Target/Activity | Reference ID |

|---|---|---|---|---|

| (6-Fluoroquinolin-3-yl)(piperazin-1-yl)methanone | Quinoline, sulfonyl groups | High lipophilicity; used in ALDH1A1 inhibition | Oncology (ALDH1A1 inhibitors) | |

| (Pyridin-3-yl)(piperazin-1-yl)methanone | Pyridine ring | Moderate solubility; antiviral activity | SARS-CoV-2 Mpro inhibitors | |

| BAY10000493 | Imidazo[1,2-a]pyridine, bromophenyl | Bulky substituents; targets intracellular vestibule of K2P channels | K2P potassium channel inhibitors | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan, aminophenyl | Improved solubility via furan; nitro-reduction synthesis | Antimicrobial candidates | |

| (3-Chloro-4-methylphenyl)(piperazin-1-yl)methanone | Chlorophenyl, methyl | High lipophilicity; commercial availability | Undisclosed (chemical intermediate) |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): Oxetan-3-yl derivatives exhibit lower LogP values compared to quinoline- or aryl-substituted analogs (e.g., ’s quinoline-based compound has higher lipophilicity due to aromatic rings) . Furan-containing analogs () show intermediate solubility, while chloro-/methyl-substituted derivatives () are more lipophilic .

- Synthetic Accessibility: Oxetan-3-yl(piperazin-1-yl)methanone derivatives are synthesized via coupling reactions (e.g., HATU-mediated amidation in ), whereas bulkier analogs (e.g., BAY10000493) require multi-step functionalization .

Limitations and Opportunities

- This compound: While its solubility is advantageous, the oxetane ring’s strain may limit synthetic scalability.

- Opportunities : Hybridization with substituents from (e.g., dichlorobenzyl groups) or (furan rings) could optimize target affinity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Oxetan-3-yl(piperazin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling oxetan-3-yl carbonyl chloride with piperazine derivatives under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Piperazine reacts with the carbonyl group at 0–5°C in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Catalytic optimization : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by neutralizing HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product (>95% purity) .

- Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Piperazine, TEA | DCM | 0–5°C | 70–85% |

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Multi-technique validation is critical:

- NMR : and NMR confirm the oxetane ring (δ 4.5–5.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] = 209.12) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves stereochemistry and bond angles (if crystalline) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Solubility is assessed via shake-flask method:

- Polar solvents : DMSO (>50 mg/mL), methanol (~20 mg/mL).

- Nonpolar solvents : <1 mg/mL in hexane .

- Data Interpretation : Use Hansen solubility parameters to predict compatibility with biological assay buffers .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodology :

- Forced degradation studies : Expose the compound to pH 1–13 at 40°C for 24 hours. Monitor degradation via HPLC:

| pH | Degradation Products | Stability (%) |

|---|---|---|

| 1 | Oxetane ring opening | 65–70% |

| 7 | No degradation | 98% |

| 13 | Piperazine hydrolysis | 80–85% |

- Mechanistic analysis : LC-MS/MS identifies degradation pathways (e.g., oxetane ring cleavage at acidic pH) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce ester groups at the oxetane oxygen to enhance membrane permeability .

- Nanoparticle encapsulation : Use PLGA polymers for sustained release (tested via dialysis membrane diffusion) .

- Key Metrics :

| Strategy | C (µg/mL) | T (h) |

|---|---|---|

| Free compound | 2.1 ± 0.3 | 1.5 |

| Nanoparticle | 5.8 ± 0.7 | 6.2 |

Q. How can researchers resolve discrepancies in receptor-binding affinity data across assays?

- Methodology :

- Assay standardization : Compare surface plasmon resonance (SPR) vs. fluorescence polarization (FP) using a common positive control (e.g., serotonin receptor antagonists) .

- Data normalization : Express results as % inhibition relative to a reference ligand to minimize inter-assay variability .

- Example Conflict :

| Assay | IC (nM) |

|---|---|

| SPR | 12.3 ± 1.2 |

| FP | 28.7 ± 3.1 |

- Resolution : SPR detects direct binding, while FP may include off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.